2,6-Dichloro-4-propylnicotinonitrile
Overview
Description
2,6-Dichloro-4-propylnicotinonitrile is a chemical compound with the molecular formula C9H8Cl2N2 and a molecular weight of 215.08 g/mol. It is a derivative of nicotinonitrile, featuring chlorine atoms at the 2 and 6 positions and a propyl group at the 4 position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-propylnicotinonitrile typically involves the chlorination of 4-propylnicotinonitrile. The reaction conditions include the use of chlorine gas or a suitable chlorinating agent, such as thionyl chloride, under controlled temperature and pressure to ensure the selective introduction of chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the starting materials are fed into a reactor containing a chlorinating agent. The reaction mixture is then subjected to specific temperature and pressure conditions to achieve high yields of the desired product. The resulting compound is purified through crystallization or other suitable purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-propylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH3) or amines under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-4-propylnicotinonitrile is widely used in scientific research due to its versatility and unique chemical properties. It serves as a building block in the synthesis of more complex organic compounds and is used in the development of new pharmaceuticals, agrochemicals, and materials. Its applications in chemistry, biology, medicine, and industry include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of biological systems and the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
2,6-Dichloro-4-propylnicotinonitrile is structurally similar to other chlorinated pyridine derivatives, such as 2,6-Dichloro-4-methylnicotinonitrile and 2,6-Dichloro-4-ethylpyridine. These compounds share the common feature of having chlorine atoms at the 2 and 6 positions of the pyridine ring, but differ in the nature of the substituent at the 4 position. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its applications.
Comparison with Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile
2,6-Dichloro-4-ethylpyridine
2,6-Dichloro-4-phenylpyridine
Properties
IUPAC Name |
2,6-dichloro-4-propylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-2-3-6-4-8(10)13-9(11)7(6)5-12/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYTFWFCGRRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733661 | |
Record name | 2,6-Dichloro-4-propylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52338-17-7 | |
Record name | 2,6-Dichloro-4-propylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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